molecular formula C27H29N5O B605200 Nvp-aew541 CAS No. 475488-34-7

Nvp-aew541

Cat. No.: B605200
CAS No.: 475488-34-7
M. Wt: 439.6 g/mol
InChI Key: AECDBHGVIIRMOI-UHFFFAOYSA-N
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Scientific Research Applications

NVP-AEW541 has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

NVP-AEW541 is a selective small molecule inhibitor that primarily targets the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R plays a critical role in the proliferation, survival, and drug-resistance of a broad spectrum of hematologic malignancies and solid tumors .

Mode of Action

This compound interacts with its target, IGF-1R, by inhibiting its tyrosine kinase activity . This inhibition blocks key growth and survival pathways, including PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB . It also suppresses both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .

Biochemical Pathways

The inhibition of IGF-1R by this compound affects several biochemical pathways. It blocks key growth and survival pathways such as PI-3K/Akt, Ras/Raf/MAPK, and IKK-a/NF-kB . Additionally, it suppresses the expression of inhibitors of apoptosis, including FLIP, cIAP-2, and survivin .

Pharmacokinetics

It’s known that this compound is orally active , suggesting it can be absorbed through the digestive tract

Result of Action

This compound has demonstrated anti-tumor activity both in vitro and in vivo . It counteracts the proliferative and anti-apoptotic effect of serum on tumor cells . In particular, it has shown activity against diverse tumor types, including multiple myeloma cell lines and primary tumor cells from multiple myeloma patients .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of serum can induce upregulation of proteasome activity, which this compound can suppress . .

Safety and Hazards

NVP-AEW541 is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Biochemical Analysis

Biochemical Properties

NVP-AEW541 interacts with the IGF-1R, inhibiting its kinase activity . It is equipotent against the recombinant kinase domains of IGF-1R and insulin receptor (InsR) in cell-free kinase assays . It exhibits high selectivity toward cellular autophosphorylation of endogenous full-length IGF-1R over InsR .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It blocks IGF-I-mediated survival and colony formation in soft agar at concentrations consistent with inhibition of IGF-IR autophosphorylation . In ECC-1 and USPC-1 cancer cells, this compound abolishes IGF-I-induced IGF-IR autophosphorylation, blocking the IGF-IR signaling pathway . It also changes the IGF-I induced cell cycle, leading to apoptotic cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the kinase activity of the IGF-1R . This inhibition blocks key growth/survival pathways such as PI-3K/Akt, Ras/Raf/MAPK, IKK-a/NF-kB . It also suppresses both constitutive and serum- or IGF-1-induced upregulation of proteasome activity .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a SCID/NOD mice model of diffuse multiple myeloma, this compound had in vivo antitumor activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, oral administration of this compound (20, 30, or 50 mg/kg) results in abrogation of basal and IGF-I-induced receptor, and PKB and MAPK phosphorylation in the NWT-21 tumor xenograft .

Metabolic Pathways

This compound is involved in the IGF-1R signaling pathway . It inhibits the kinase activity of the IGF-1R, which plays a crucial role in this pathway

Preparation Methods

Synthetic Routes and Reaction Conditions

NVP-AEW541 is synthesized through a multi-step process involving the formation of the pyrrolo[2,3-d]pyrimidine core. The synthesis typically starts with the preparation of the key intermediate, which is then subjected to various chemical transformations, including cyclization, amination, and functional group modifications . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NVP-AEW541 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Properties

IUPAC Name

7-[3-(azetidin-1-ylmethyl)cyclobutyl]-5-(3-phenylmethoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O/c28-26-25-24(21-8-4-9-23(14-21)33-17-19-6-2-1-3-7-19)16-32(27(25)30-18-29-26)22-12-20(13-22)15-31-10-5-11-31/h1-4,6-9,14,16,18,20,22H,5,10-13,15,17H2,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECDBHGVIIRMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2CC(C2)N3C=C(C4=C(N=CN=C43)N)C5=CC(=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467110
Record name NVP-AEW541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475488-34-7, 475489-16-8
Record name AEW-541
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475488347
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NVP-AEW541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AEW-541
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97QB5037VR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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